molecular formula C9H18N2O3 B6179431 methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate CAS No. 1866072-93-6

methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate

Cat. No.: B6179431
CAS No.: 1866072-93-6
M. Wt: 202.3
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Description

Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a dimethylamino group and a methylpropanamido group attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate typically involves the amidation of esters. One common method is the reaction between a carboxylic acid ester and 3-(dimethylamino)-1-propylamine in the presence of a catalyst such as lead acetate . This reaction can be carried out under mild conditions, often at room temperature, and may involve the removal of low-boiling alcohol to shift the equilibrium towards the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic systems to enhance the reaction rate and yield. Catalysts such as metal chlorides, organic acids, and enzymes can be employed to facilitate the amidation process . The choice of catalyst and reaction conditions can significantly impact the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]acetamide: This compound shares a similar structure but lacks the ester group.

    N,N-Dimethyl-3-aminopropylamine: Another related compound with similar functional groups but different overall structure.

Uniqueness

Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate is unique due to its combination of an ester and an amide functional group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields.

Properties

CAS No.

1866072-93-6

Molecular Formula

C9H18N2O3

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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